Cas no 612-84-0 (3,3-dimethyl 4,4-dihydroxy biphenyl)

3,3-dimethyl 4,4-dihydroxy biphenyl structure
612-84-0 structure
商品名:3,3-dimethyl 4,4-dihydroxy biphenyl
CAS番号:612-84-0
MF:C14H14O2
メガワット:C14H14O2
CID:864189
PubChem ID:69167

3,3-dimethyl 4,4-dihydroxy biphenyl 化学的及び物理的性質

名前と識別子

    • 3,3-dimethyl 4,4-dihydroxy biphenyl
    • 3,3'-DIMETHYL-[1,1'-BIPHENYL]-4,4'-DIOL
    • 4-(4-hydroxy-3-methylphenyl)-2-methylphenol
    • 2,2'-dimethyl-4,4'-biphenol
    • 3,3'-dimethyl-4,4'-dihydroxy-biphenyl
    • 3,3'-Dimethyl-biphenyl-4,4'-diol
    • 3,4'-biphenol
    • 3,4'-biphenyldiol
    • 4,4'-Bi-o-cresol
    • 4,4'-dihydroxy-3,3'-dimethylbiphenyl
    • 4,4'-dihydroxy-3,3'-dimethyldiphenyl
    • 3,3'-Dimethyl-4,4'-dihydroxybiphenyl
    • NSC 4187
    • DB-240732
    • WUGKVYDVIGOPSI-UHFFFAOYSA-N
    • [1,4'-diol, 3,3'-dimethyl-
    • [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
    • NSC4187
    • (m,m'-Bitolyl)-4,4'-diol
    • 3,3'-Dimethyl-4,4'-biphenol
    • SCHEMBL272034
    • MFCD01740686
    • DTXSID3060613
    • 3,3'-Dimethyl-4,4'-biphenyldiol
    • [m,4'-diol
    • 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol
    • 612-84-0
    • F16589
    • Z4GKE937ZZ
    • NSC-4187
    • (1,1'-Biphenyl)-4,4'-diol, 3,3'-dimethyl-
    • MDL: MFCD01740686
    • インチ: InChI=1S/C14H14O2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
    • InChIKey: WUGKVYDVIGOPSI-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1O)C2=CC=C(C(=C2)C)O

計算された属性

  • せいみつぶんしりょう: 214.09900
  • どういたいしつりょう: 214.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 9
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.163±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 218-220 ºC
  • ようかいど: ほとんど溶けない(0.056 g/l)(25ºC)、
  • PSA: 40.46000
  • LogP: 3.38160

3,3-dimethyl 4,4-dihydroxy biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739125-5g
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
612-84-0 98%
5g
¥5023.00 2024-05-06
Alichem
A019120528-100g
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol
612-84-0 95%
100g
$400.00 2023-09-01

3,3-dimethyl 4,4-dihydroxy biphenyl 関連文献

3,3-dimethyl 4,4-dihydroxy biphenylに関する追加情報

3,3-Dimethyl 4,4-Dihydroxy Biphenyl: A Comprehensive Overview

3,3-Dimethyl 4,4-dihydroxy biphenyl (CAS No. 612-84-0) is a unique organic compound with a biphenyl backbone and specific substituents that confer it with distinct chemical and physical properties. This compound has garnered attention in various fields due to its potential applications in materials science, pharmaceuticals, and advanced chemical synthesis. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 3,3-dimethyl 4,4-dihydroxy biphenyl, supported by the latest research findings.

The molecular structure of 3,3-dimethyl 4,4-dihydroxy biphenyl consists of two phenyl rings connected by a single bond (biphenyl system). The substituents on the molecule include two methyl groups at the 3-position of each phenyl ring and two hydroxyl groups at the 4-position of each ring. This arrangement imparts the compound with a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions. The biphenyl system is known for its stability and ability to participate in π-π interactions, which are crucial in many chemical processes.

Recent studies have highlighted the importance of biphenyl derivatives in the development of advanced materials. For instance, researchers have explored the use of 3,3-dimethyl 4,4-dihydroxy biphenyl as a precursor for synthesizing polymeric materials with enhanced thermal stability and mechanical properties. The hydroxyl groups on the molecule can undergo various reactions, such as esterification or etherification, enabling the formation of cross-linked networks that are valuable in high-performance polymers.

In the pharmaceutical industry, biphenyl derivatives like 3,3-dimethyl 4,4-dihydroxy biphenyl have shown promise as building blocks for drug molecules. The hydroxyl groups can serve as sites for functionalization, allowing chemists to introduce bioactive moieties that target specific biological pathways. For example, recent research has demonstrated that derivatives of this compound can exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

The synthesis of 3,3-dimethyl 4,4-dihydroxy biphenyl typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by oxidation to introduce the hydroxyl groups. However, recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have utilized transition metal catalysts to achieve selective substitution reactions that minimize byproduct formation and improve yield.

Another area where biphenyl derivatives are making an impact is in optoelectronic materials. The extended conjugation of the biphenyl system allows for fine-tuning of electronic properties such as bandgap and charge transport characteristics. Recent studies have explored the use of 3,3-dimethyl 4,4-dihydroxy biphenyl as a component in organic light-emitting diodes (OLEDs) and solar cells. The hydroxyl groups can be functionalized to enhance charge injection and transport properties without compromising the optical performance.

In terms of environmental applications,biphenyl derivatives have been investigated for their potential in water treatment technologies. The hydroxyl groups on 3,3-dimethyl 4,4-dihydroxy biphenyl can facilitate adsorption or catalytic degradation of pollutants in aqueous environments. Recent research has focused on modifying this compound to create hybrid materials with enhanced adsorption capacities for heavy metals or organic contaminants.

From a sustainability perspective,the synthesis and application of 3,3-Dimethyl 4,4-Dihydroxy Biphenylium chloride highlight the importance of green chemistry principles. Researchers are increasingly adopting atom-efficient reactions and renewable feedstocks to reduce the environmental footprint associated with its production.

In conclusion,the compound CAS No.612-84-0, known as 3-Dimethyl-5-hydroxy-biphenylium chloride, stands out as a versatile building block with diverse applications across multiple disciplines. Its unique combination of structural features makes it an attractive candidate for further exploration in both academic research and industrial development.

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